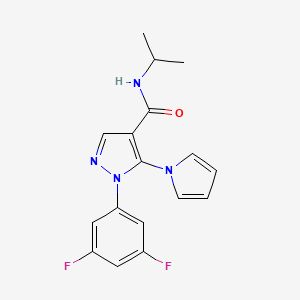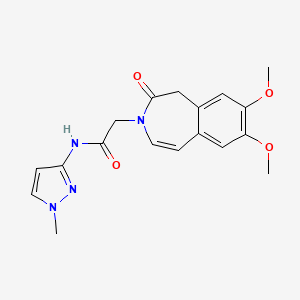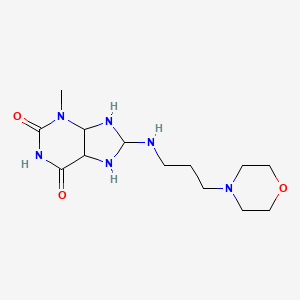![molecular formula C19H19N5O2 B12181226 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B12181226.png)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is a synthetic organic compound that features a benzofuran ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide typically involves multi-step organic reactions
Benzofuran Ring Formation: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Tetrazole Group Introduction: The tetrazole group is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Propanamide Formation: The final step involves coupling the benzofuran and tetrazole intermediates with a propanamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in the tetrazole moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran ring can interact with hydrophobic pockets in proteins, while the tetrazole group can form hydrogen bonds with amino acid residues, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)propanal: A related compound with an aldehyde group instead of the propanamide moiety.
Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate: A methyl ester derivative with similar structural features.
Uniqueness
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is unique due to the presence of both the benzofuran and tetrazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H19N5O2/c1-24-22-19(21-23-24)15-3-2-4-16(12-15)20-18(25)8-6-13-5-7-17-14(11-13)9-10-26-17/h2-5,7,11-12H,6,8-10H2,1H3,(H,20,25) |
InChI Key |
BLFTVDUIBUCENN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide](/img/structure/B12181149.png)
![1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12181170.png)




![1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12181187.png)
![[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B12181188.png)
![9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B12181189.png)
![7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12181197.png)
![N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12181204.png)
![N-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}ethyl)acetamide](/img/structure/B12181208.png)


